2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
5-methyl-4-(2-pyridin-2-yl-1,3-thiazol-5-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-9(6-15-16-8)11-7-14-12(17-11)10-4-2-3-5-13-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGIZHZVOJWFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CN=C(S2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the isoxazole and thiazole rings followed by their coupling with a pyridine moiety. One common method involves the cyclization of hydroximinoyl chlorides with terminal alkynes to form the isoxazole ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . These intermediates are then coupled with a pyridine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets. The isoxazole and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s structural analogs include thiazole-, oxadiazole-, and isoxazole-containing derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Note: Molecular weight matches the target compound, but functional groups differ due to alkyne substitution.
Key Observations:
- Heterocyclic Diversity : The target compound’s isoxazole-thiazole-pyridine scaffold distinguishes it from oxadiazole-based analogs (e.g., compound 7b), which prioritize fluorophenyl and bromine substituents for anticancer activity .
- Bioactivity : Thiazolide derivatives in exhibit antiviral activity against SARS-CoV-2 proteases, highlighting the thiazole ring’s role in binding enzyme active sites . The target compound’s isoxazole group may enhance metabolic stability compared to carboxylate-containing thiazolides.
- Synthetic Flexibility: The alkyne-modified thiazol in demonstrates how minor structural changes (e.g., alkyne vs. isoxazole) enable applications in supramolecular chemistry, such as cyclodextrin functionalization .
Physicochemical Properties
While direct data for the target compound’s solubility or bioavailability is unavailable, comparisons can be inferred:
- Polarity : The isoxazole and thiazole rings may increase polarity compared to purely aromatic systems, affecting solubility in aqueous environments.
Biological Activity
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and molecular interactions that underpin its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole and isoxazole derivatives. In particular, this compound has demonstrated considerable effectiveness against various pathogenic bacteria.
Case Studies and Findings
-
Antibacterial Activity :
- A study evaluated the compound's activity against Pseudomonas aeruginosa and Escherichia coli, reporting a Minimum Inhibitory Concentration (MIC) of 0.21 µM for the most active derivative (compound 3g) . This suggests a strong antibacterial potential comparable to established antibiotics.
- The compound exhibited moderate to good activity against other strains, indicating a broad-spectrum efficacy.
-
Cytotoxicity :
- In vitro assays assessed the cytotoxic effects on human keratinocyte (HaCat) and Balb/c 3T3 cells using the MTT assay. The results indicated that certain derivatives of the compound were not only effective against microbial pathogens but also showed selective cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy .
Molecular Interaction Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms of this compound with its biological targets.
Key Interactions:
- The compound forms multiple hydrogen bonds with critical residues in target enzymes such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis and DNA replication .
- Binding energies calculated during these studies suggest that the compound fits well within the active sites of these enzymes, stabilizing through various interactions including Pi-Pi stacking and Pi-Alkyl interactions with amino acid residues .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via cyclization or coupling reactions involving isoxazole and thiazole precursors. For example, alkyne-modified thiazoles (e.g., 2-[5-methyl-4-(prop-2-yn-1-yloxy)-1,3-thiazol-2-yl]pyridine) are synthesized using literature procedures involving Sonogashira coupling or Huisgen cycloaddition (click chemistry) . Optimization involves solvent selection (e.g., ethanol or DMF), catalyst choice (e.g., Cu(I) for click reactions), and temperature control (reflux vs. room temperature). Yield discrepancies (e.g., 70% vs. 88% in related syntheses) may arise from purification methods (recrystallization vs. chromatography) or reagent purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Answer : Nuclear Magnetic Resonance (NMR; <sup>1</sup>H, <sup>13</sup>C) identifies functional groups and connectivity, while Infrared (IR) spectroscopy confirms carbonyl or thiazole ring vibrations. X-ray crystallography (e.g., as reported in Acta Crystallographica) provides definitive bond lengths and angles, particularly for resolving isoxazole-thiazole-pyridine conformations . Elemental analysis validates purity (>95%), and mass spectrometry determines molecular weight with high precision .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Answer : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent dermal exposure. Wear flame-retardant lab coats and respirators (e.g., NIOSH-approved N95) if aerosolization is possible. Store in a cool, dry environment (<25°C) away from oxidizers. Decontaminate spills with ethanol or sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of derivatives of this compound?
- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (using AutoDock Vina or Schrödinger) evaluates binding affinity to targets like SIRT2 or purinoreceptors. For example, docking studies on thiazole-triazole analogs revealed interactions with active-site residues (e.g., hydrogen bonding with catalytic lysine in SIRT2), guiding structural modifications for enhanced inhibition .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Answer : Compare substituent effects: For instance, fluorophenyl vs. bromophenyl groups on thiazole rings alter steric bulk and electron-withdrawing properties, impacting SIRT2 inhibition . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate in silico predictions. Address discrepancies by standardizing assay conditions (e.g., pH, ATP concentration) .
Q. How can researchers design stable formulations for in vivo studies of this compound?
- Answer : Cyclodextrin-based supramolecular complexes (e.g., β-cyclodextrin derivatives) improve aqueous solubility via host-guest interactions. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways (e.g., hydrolysis of the isoxazole ring). LC-MS monitors degradation products, and nanoencapsulation (liposomes) enhances bioavailability .
Q. What mechanistic insights explain the compound’s selectivity for specific enzyme targets?
- Answer : Competitive inhibition assays (e.g., with NAD<sup>+</sup> for SIRT2) and site-directed mutagenesis identify key binding residues. For example, methyl groups on the isoxazole ring may occupy hydrophobic pockets in SIRT2, while the pyridine nitrogen coordinates with zinc ions in the active site . Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon/koff) to differentiate selectivity profiles.
Methodological Tables
Table 1 : Comparison of Synthetic Routes for Key Intermediates
| Intermediate | Method | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| Alkyne-modified thiazole | Sonogashira coupling | 70-88% | Pd(PPh3)4, CuI, DMF, 80°C | |
| Cyclodextrin complex | Click chemistry | 85% | CuSO4, sodium ascorbate, H2O/tert-BuOH |
Table 2 : Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Features | Application |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.5 ppm (pyridine-H), δ 2.4 ppm (CH3-isoxazole) | Confirms aromatic and alkyl groups |
| X-ray crystallography | Bond length: 1.34 Å (C=N in thiazole) | Resolves stereochemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
